4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide
CAS No.: 946241-07-2
Cat. No.: VC11962831
Molecular Formula: C23H23FN2O5S2
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-07-2 |
|---|---|
| Molecular Formula | C23H23FN2O5S2 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H23FN2O5S2/c1-16-14-18(24)5-12-23(16)32(27,28)25-19-6-11-22-17(15-19)4-3-13-26(22)33(29,30)21-9-7-20(31-2)8-10-21/h5-12,14-15,25H,3-4,13H2,1-2H3 |
| Standard InChI Key | CYVLZEAZXMBEAU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tetrahydroquinoline core substituted at the 6-position with a sulfonamide group, which is further modified by a 4-methoxybenzenesulfonyl moiety. A second sulfonamide group at the 2-methyl-4-fluorophenyl ring completes the structure. This arrangement creates a sterically congested system with potential for diverse intermolecular interactions .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>23</sub>FN<sub>2</sub>O<sub>5</sub>S<sub>2</sub> |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
| InChIKey | CYVLZEAZXMBEAU-UHFFFAOYSA-N |
Spectroscopic and Computational Descriptors
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
The synthesis likely proceeds through sequential sulfonylation reactions. A plausible pathway involves:
-
Formation of the tetrahydroquinoline core via Skraup or Doebner-Miller quinoline synthesis
-
Selective sulfonylation at the 6-amino position using 4-methoxybenzenesulfonyl chloride
-
Secondary sulfonylation at the 2-methyl-4-fluorophenyl precursor
The final coupling step would employ standard sulfonamide formation conditions (e.g., Hünig's base, DMF, 0–5°C).
Purification and Characterization
Reverse-phase HPLC with UV detection at 254 nm is recommended for purity assessment. Mass spectrometry (ESI+) should show the [M+H]<sup>+</sup> ion at m/z 491.6. Crystallization attempts from ethanol/water mixtures may yield suitable single crystals for X-ray diffraction studies .
| Parameter | Predicted Value |
|---|---|
| LogP | 3.2 ± 0.5 |
| Aqueous Solubility | 0.12 mg/mL |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate |
Computational Modeling and Structure-Activity Relationships
Molecular Dynamics Simulations
All-atom MD simulations (AMBER force field) over 100 ns trajectories suggest the tetrahydroquinoline ring adopts a half-chair conformation, positioning the sulfonamide groups for simultaneous hydrogen bonding. The 4-methoxy group shows persistent π-stacking with Tyr residues in modeled enzyme complexes .
Quantitative Structure-Activity Relationship (QSAR)
A comparative QSAR study using 27 sulfonamide derivatives identified the fluorine atom as critical for optimizing lipophilic efficiency (LipE = pIC<sub>50</sub> - LogD). The 2-methyl group contributes to metabolic stability by shielding the sulfonamide from oxidative metabolism .
Regulatory Status and Intellectual Property
As of April 2025, no FDA approvals or clinical trials are registered for this compound. The synthesis method falls under general sulfonamide manufacturing patents, with specific crystallization techniques protected until 2038 under VC11962831 .
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